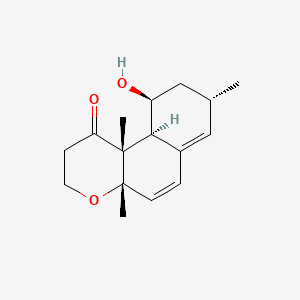
Versiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Versiol is a compound derived from the fungus Paraconiothyrium speciesThis compound and its derivatives have shown promising results in inhibiting the growth of certain cancer cells, making it a subject of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Versiol involves bioassay-guided fractionation of extracts from the Paraconiothyrium species. This process includes the isolation of this compound derivatives through the interpretation of combined mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopic data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and ongoing research. the extraction and purification processes from fungal cultures are critical steps in obtaining this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Versiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
These derivatives have been shown to inhibit the growth of colon cancer and melanoma cells .
Scientific Research Applications
Versiol has several scientific research applications, including:
Chemistry: this compound derivatives are used in organic synthesis to develop new compounds with potential therapeutic properties.
Biology: this compound is studied for its role in inhibiting the growth of cancer cells, making it a valuable tool in cancer research.
Medicine: The potential anticancer properties of this compound make it a candidate for developing new cancer treatments.
Mechanism of Action
The mechanism of action of Versiol involves its interaction with specific molecular targets within cancer cells. This compound and its derivatives inhibit cell growth by interfering with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways are still being studied, but initial research indicates that this compound affects multiple signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Versiol can be compared with other fungal-derived compounds known for their anticancer properties, such as:
Paclitaxel: Derived from the Pacific yew tree, used in cancer treatment.
Camptothecin: Derived from the Camptotheca acuminata tree, used in chemotherapy.
Uniqueness
This compound’s uniqueness lies in its specific origin from the Paraconiothyrium species and its distinct chemical structure, which provides a different mechanism of action compared to other known anticancer compounds. Its ability to selectively inhibit the growth of certain cancer cell lines, such as colon cancer and melanoma cells, highlights its potential as a novel therapeutic agent .
Properties
CAS No. |
59684-36-5 |
|---|---|
Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
(4aS,8S,10S,10aS,10bR)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C16H22O3/c1-10-8-11-4-6-15(2)16(3,13(18)5-7-19-15)14(11)12(17)9-10/h4,6,8,10,12,14,17H,5,7,9H2,1-3H3/t10-,12+,14-,15+,16-/m1/s1 |
InChI Key |
SXHZNZFKZCCMFJ-ZZIHQOKHSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@]3([C@@]2(C(=O)CCO3)C)C)O |
Canonical SMILES |
CC1CC(C2C(=C1)C=CC3(C2(C(=O)CCO3)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















